1-Chloro-1-(4-fluoro-3-iodophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(4-fluoro-3-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H7ClFIO. This compound is notable for its unique combination of halogen atoms, which imparts distinct chemical properties and reactivity. It is used in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(4-fluoro-3-iodophenyl)propan-2-one typically involves the halogenation of a suitable precursor. One common method is the reaction of 4-fluoro-3-iodoacetophenone with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(4-fluoro-3-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can yield alcohols or alkanes, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-Chloro-1-(4-fluoro-3-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-fluoro-3-iodophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, depending on the context of its use.
Comparison with Similar Compounds
- 1-Chloro-1-(3-fluoro-4-iodophenyl)propan-2-one
- 1-Bromo-1-(4-fluoro-3-iodophenyl)propan-2-one
- 1-Chloro-1-(4-fluoro-3-bromophenyl)propan-2-one
Comparison: 1-Chloro-1-(4-fluoro-3-iodophenyl)propan-2-one is unique due to the specific arrangement of halogen atoms, which influences its reactivity and interaction with other molecules. Compared to its analogs, the presence of iodine and fluorine atoms can enhance its electrophilic properties and increase its potential as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H7ClFIO |
---|---|
Molecular Weight |
312.50 g/mol |
IUPAC Name |
1-chloro-1-(4-fluoro-3-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H7ClFIO/c1-5(13)9(10)6-2-3-7(11)8(12)4-6/h2-4,9H,1H3 |
InChI Key |
LALCNZQQGKGYMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)F)I)Cl |
Origin of Product |
United States |
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